N1-Ethyl Substitution Increases Lipophilicity by ~0.4–0.7 Log Units Relative to the N1-Methyl Analog, Modulating Permeability and Metabolic Stability
The target compound bears an N1-ethyl substituent, which imparts a computed XLogP3 of 3.2 [1]. By comparison, the closest N1-methyl analog—1-methyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole (CAS 1206989-89-0)—has a predicted logP of approximately 2.5–2.8 . This difference of ~0.4–0.7 log units arises from the additional methylene group and is consistent with the established Hansch π contribution of ~0.5 per methylene unit. The elevated lipophilicity of the N1-ethyl derivative is expected to enhance passive membrane permeability while modestly increasing metabolic liability via CYP-mediated oxidation of the ethyl side chain, a trade-off that must be managed in lead optimization programs [2].
| Evidence Dimension | Lipophilicity (XLogP3 / predicted logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 (PubChem computed) |
| Comparator Or Baseline | 1-methyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole (CAS 1206989-89-0): predicted logP ≈ 2.5–2.8 |
| Quantified Difference | ΔlogP ≈ +0.4 to +0.7 (target more lipophilic) |
| Conditions | Computed physicochemical properties; XLogP3-AA algorithm (PubChem release 2021.05.07) for target; vendor-predicted values for comparator |
Why This Matters
Lipophilicity is a primary determinant of passive permeability, solubility, and CYP-mediated clearance; selecting the N1-ethyl over the N1-methyl congener provides a defined increment in logD that can be exploited to fine-tune ADME properties without altering the core pharmacophore.
- [1] PubChem Compound Summary for CID 49671380, 1-ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole. XLogP3-AA = 3.2. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1207038-84-3 (accessed 2026-04-28). View Source
- [2] Heider, F.; Haun, U.; Döring, E.; Kudolo, M.; Sessler, C.; Albrecht, W.; Laufer, S.; Koch, P. From 2-Alkylsulfanylimidazoles to 2-Alkylimidazoles: An Approach towards Metabolically More Stable p38α MAP Kinase Inhibitors. Molecules 2017, 22, 1729 (discussing N-alkyl SAR context). DOI: 10.3390/molecules22101729. View Source
